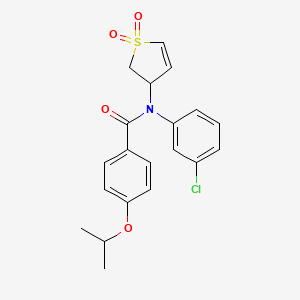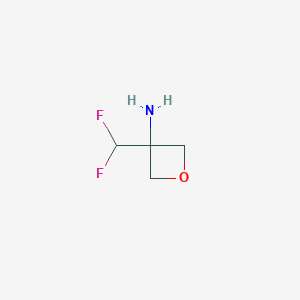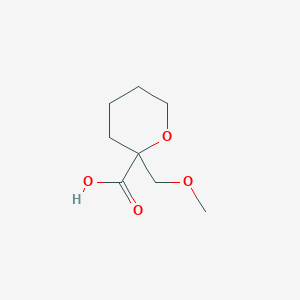
4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H4ClF3N2O3 and a molecular weight of 292.6 g/mol It is a quinoline derivative characterized by the presence of chloro, nitro, and trifluoromethoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline typically involves the nitration of 4-chloro-7-(trifluoromethoxy)quinoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the purity of the final product are critical factors in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Reduction: Aminoquinoline derivatives.
Oxidation: Oxidized quinoline derivatives, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the trifluoromethoxy group may enhance the compound’s lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitrobenzotrifluoride: Similar in structure but lacks the quinoline ring.
4-Chloro-7-nitrobenzofurazan: Contains a benzofurazan ring instead of a quinoline ring.
3-Chloro-4-nitrotoluene: Similar functional groups but different core structure.
Uniqueness
4-Chloro-3-nitro-7-(trifluoromethoxy)quinoline is unique due to the combination of its functional groups and the quinoline core structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-chloro-3-nitro-7-(trifluoromethoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N2O3/c11-9-6-2-1-5(19-10(12,13)14)3-7(6)15-4-8(9)16(17)18/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEUAJCWQUACTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1OC(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)


![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2943949.png)
![3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1'-biphenyl]-2-yl}urea](/img/structure/B2943951.png)
![4-(butylsulfanyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2943952.png)


![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)
![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}urea](/img/structure/B2943958.png)
![5-Azaspiro[2.4]heptan-4-one](/img/structure/B2943959.png)
![1-(2-bromobenzoyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2943963.png)
